(S)-3-Hydroxypiperidine hydrochloride (CAS 475058-41-4) is a highly crystalline, enantiopure cyclic amino alcohol salt utilized extensively as a chiral building block in pharmaceutical manufacturing. Unlike its free base counterpart, the hydrochloride salt form provides a stable, high-melting (195-200 °C) solid that is highly soluble in polar solvents such as water and methanol. Its primary structural value lies in the rigid piperidine ring combined with a strictly defined (S)-hydroxyl stereocenter, which serves as a precise stereochemical handle for inversion reactions [1]. In industrial procurement, this compound is heavily prioritized for its role as a direct precursor to (S)-1-Boc-3-hydroxypiperidine and downstream active pharmaceutical ingredients (APIs), where handling stability, high enantiomeric excess (>98% ee), and reproducible stoichiometry are absolute requirements .
Substituting (S)-3-Hydroxypiperidine hydrochloride with its free base, racemic mixture, or opposite enantiomer introduces severe process and yield liabilities. The free base form of 3-hydroxypiperidine is highly hygroscopic and prone to rapid moisture absorption, which drastically skews molecular weight calculations and leads to stoichiometric errors during scale-up [1]. Procurement of the racemic hydrochloride salt is equally problematic; while it shares the handling benefits of the salt form, it requires downstream chiral resolution that inherently caps the maximum theoretical yield at 50% and introduces costly chromatographic steps [2]. Furthermore, substituting with the (R)-enantiomer is chemically non-viable for targets like Ibrutinib, as the required Mitsunobu reaction inverts the stereocenter; using the (R)-starting material would yield an inactive (S)-configured API [3]. Therefore, procuring the exact (S)-hydrochloride salt is mandatory for both stereochemical accuracy and process stability.
In the synthesis of BTK inhibitors, stereochemical inversion is a critical step. When subjected to Mitsunobu reaction conditions, (S)-3-Hydroxypiperidine hydrochloride undergoes complete stereochemical inversion to yield the (R)-configured intermediate with >99% enantiomeric excess [1]. In contrast, utilizing a racemic 3-hydroxypiperidine baseline results in a 50:50 enantiomeric mixture, necessitating chiral chromatography that caps theoretical yields at 50% [1].
| Evidence Dimension | Enantiomeric excess (ee) of inverted intermediate |
| Target Compound Data | >99% ee of the (R)-configured product |
| Comparator Or Baseline | Racemic baseline yields 0% ee (50:50 mixture) |
| Quantified Difference | >99% ee vs 0% ee, eliminating >50% yield loss from chiral resolution |
| Conditions | Mitsunobu reaction with diisopropyl azodicarboxylate (DIAD) and triphenylphosphine |
Procurement of the enantiopure (S)-form is strictly required to achieve the correct (R)-stereocenter in the final BTK inhibitor without massive downstream resolution losses.
The physical state of the piperidine precursor significantly impacts manufacturing reproducibility. (S)-3-Hydroxypiperidine hydrochloride is a stable, free-flowing crystalline powder with a melting point of 195-200 °C, which resists ambient moisture uptake [1]. Conversely, the free base form of 3-hydroxypiperidine is highly hygroscopic, rapidly absorbing atmospheric moisture[1]. This moisture uptake dynamically alters the molecular weight of the bulk material, leading to severe stoichiometric inaccuracies during batch formulation.
| Evidence Dimension | Moisture uptake and physical state stability |
| Target Compound Data | Stable crystalline solid (MP 195-200 °C) |
| Comparator Or Baseline | Free base (hygroscopic liquid/low-melting solid) |
| Quantified Difference | Constant-weight crystalline solid vs. variable-weight hygroscopic material |
| Conditions | Standard laboratory and manufacturing storage conditions at ambient humidity |
The non-hygroscopic HCl salt ensures reproducible molar equivalents during batch scale-up, preventing stoichiometry mismatches in sensitive coupling reactions.
Industrial scale-up of protected intermediates requires highly soluble precursors to minimize solvent volumes. (S)-3-Hydroxypiperidine hydrochloride exhibits excellent solubility in water and methanol, enabling highly efficient biphasic N-Boc protection reactions [1]. By utilizing an aqueous sodium bicarbonate and dichloromethane system, the HCl salt is neutralized in situ, driving >95% conversion to (S)-1-Boc-3-hydroxypiperidine [1]. Less polar or fully organic-soluble amine comparators often require strictly anhydrous conditions and expensive organic bases such as DIPEA, significantly increasing procurement and waste disposal costs.
| Evidence Dimension | Reaction efficiency in aqueous/organic biphasic systems |
| Target Compound Data | >95% conversion to N-Boc protected derivative |
| Comparator Or Baseline | Lipophilic amines requiring anhydrous organic bases |
| Quantified Difference | >95% yield using inexpensive aqueous base vs. requiring costly organic bases |
| Conditions | Boc-anhydride in aqueous sodium bicarbonate/dichloromethane biphasic system at room temperature |
High aqueous solubility allows for clean, scalable, and cost-effective protection steps, a critical requirement for industrial API intermediate manufacturing.
The compound is the definitive starting material for synthesizing the (R)-piperidinyl moiety of Ibrutinib. The (S)-hydroxyl group undergoes a Mitsunobu inversion to install the nitrogen heterocycle with the exact (R)-configuration required for Bruton's tyrosine kinase (BTK) inhibition [1].
Used as the immediate precursor for N-Boc protection workflows. The hydrochloride salt's compatibility with biphasic aqueous/organic reaction conditions allows for highly efficient, scalable manufacturing of the Boc-protected intermediate used in global pharmaceutical supply chains [2].
The enantiopure amino alcohol motif is utilized to synthesize chiral bidentate ligands. The stable hydrochloride salt ensures precise stoichiometric control when reacting with metal precursors to form stereoselective catalytic complexes.
Irritant